Cas no 921886-30-8 (N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)

N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound featuring a benzyl-substituted acetamide core linked to a fluorophenylthio-imidazole moiety. The presence of a hydroxymethyl group enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The fluorine substitution on the phenyl ring contributes to improved metabolic stability and binding affinity in target interactions. Its unique structure allows for potential applications in the development of enzyme inhibitors or receptor modulators. The compound’s well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in rigorous research and drug discovery efforts.
N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide structure
921886-30-8 structure
Product name:N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS No:921886-30-8
MF:C20H20FN3O2S
Molecular Weight:385.455106735229
CID:6252046
PubChem ID:27558429

N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • AKOS004975544
    • N-benzyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
    • 921886-30-8
    • F2258-0818
    • N-benzyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • インチ: 1S/C20H20FN3O2S/c21-17-8-4-7-16(9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-5-2-1-3-6-15/h1-9,11,25H,10,12-14H2,(H,22,26)
    • InChIKey: UHDBPLHKXUJTQO-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)F)C1=NC=C(CO)N1CC(NCC1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 385.12602622g/mol
  • 同位素质量: 385.12602622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 465
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 92.4Ų

N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2258-0818-1mg
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2258-0818-2μmol
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2258-0818-5μmol
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2258-0818-5mg
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2258-0818-2mg
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2258-0818-4mg
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2258-0818-3mg
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
921886-30-8 90%+
3mg
$63.0 2023-05-16

N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 関連文献

N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamideに関する追加情報

Recent Advances in the Study of N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS: 921886-30-8)

The compound N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS: 921886-30-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique imidazole core and benzyl-fluorophenyl substituents, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the hydroxymethyl group at the 5-position of the imidazole ring significantly influence the compound's binding affinity to target proteins. The study utilized molecular docking simulations and in vitro assays to identify optimal substituents for improved efficacy.

Another key area of investigation has been the compound's potential as an inhibitor of specific enzymatic pathways. Preliminary findings from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exhibits selective inhibition against certain kinases involved in inflammatory responses. This discovery opens new avenues for the development of anti-inflammatory drugs with reduced side effects.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Data from these studies indicate that while the compound shows good oral bioavailability, further structural modifications may be necessary to improve its metabolic stability. Researchers are currently exploring prodrug strategies to address this challenge.

In the context of drug discovery, the compound's safety profile has been assessed through toxicological studies. Results from acute toxicity tests in animal models (reported in Regulatory Toxicology and Pharmacology, 2024) suggest that the compound has a favorable safety margin at therapeutic doses, though chronic toxicity studies are still ongoing.

Future research directions for this compound include investigating its potential in combination therapies and exploring its activity against other disease targets. The unique chemical structure of N-benzyl-2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide makes it a promising scaffold for the development of novel therapeutic agents across multiple disease areas.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.